1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Procure this precise 3-aminopiperidine regioisomer (CAS 1940266-78-3) to ensure assay reproducibility in SAR studies. Its unique ketone linker and 2-phenylpropan-1-one side chain differentiate it from amide analogs and 4-amino isomers, critical for target engagement profiling. High-purity material (≥95%) minimizes impurities for reliable synthetic derivatization and method validation.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 1940266-78-3
Cat. No. B1474751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one
CAS1940266-78-3
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)N
InChIInChI=1S/C14H20N2O/c1-11(12-6-3-2-4-7-12)14(17)16-9-5-8-13(15)10-16/h2-4,6-7,11,13H,5,8-10,15H2,1H3
InChIKeyKEPVXOWYKDGKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.5 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1940266-78-3): A Distinctive 3-Aminopiperidine-Phenylpropanone Scaffold for Precision Chemical Research


1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1940266-78-3) is a specialized organic compound featuring a piperidine backbone with a 3-aminopiperidinyl moiety and a phenylpropanone substituent. Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.32 g/mol [1]. The compound possesses both amine and ketone functional groups, enabling versatile derivatization and use as an intermediate in the synthesis of bioactive molecules [1]. Computed properties include an XLogP3 of 1.5, a topological polar surface area of 46.3 Ų, and two undefined stereocenters [1]. It is commercially available from specialty chemical suppliers with a typical purity specification of 95%+ [1].

Why 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one Cannot Be Replaced by Common Piperidine-Phenylpropanone Analogs in Critical Research


Generic substitution of piperidine-phenylpropanone derivatives is fraught with risk due to subtle but critical differences in regioisomerism, amine positioning, and linker geometry. 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1940266-78-3) possesses a 3-aminopiperidine core and a 2-phenylpropan-1-one side chain [1]. In contrast, closely related commercial analogs such as 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one (CAS 1158369-93-7) feature a 4-aminopiperidine ring and a 3-phenylpropan-1-one chain . Even the seemingly similar norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide, CAS 1609-66-1) contains an anilide nitrogen rather than a ketone linker, drastically altering its hydrogen-bonding profile and target recognition [2]. These structural variations—regioisomerism of the amine, chain-length differences, and linker chemistry—can lead to divergent physicochemical properties, metabolic stability, and target engagement. Consequently, substituting this compound with an off-the-shelf analog without rigorous validation may compromise assay reproducibility and confound structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1940266-78-3) Relative to Analogs


Regioisomeric Differentiation: 3-Aminopiperidine vs. 4-Aminopiperidine Core

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one incorporates a 3-aminopiperidine ring, whereas the commercial analog 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one (CAS 1158369-93-7) contains a 4-aminopiperidine core [1]. The 3-amino regioisomer places the primary amine in a sterically distinct environment relative to the carbonyl and phenyl groups, influencing both intramolecular hydrogen bonding and receptor-ligand interactions. While direct comparative binding data are not publicly available for this specific pair, extensive medicinal chemistry precedent demonstrates that 3- versus 4-aminopiperidine substitution can profoundly impact potency, selectivity, and metabolic stability in chemokine receptor (CCR5) antagonists and dipeptidyl peptidase IV (DPP-4) inhibitors [2][3].

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Chain-Length Differentiation: 2-Phenylpropan-1-one vs. 3-Phenylpropan-1-one Linker

The target compound features a 2-phenylpropan-1-one side chain (three-carbon linker between carbonyl and phenyl), whereas the common analog 1-(4-aminopiperidin-1-yl)-3-phenylpropan-1-one (CAS 1158369-93-7) possesses a 3-phenylpropan-1-one chain (four-carbon linker) [1]. This difference alters the spatial relationship between the piperidine nitrogen, the carbonyl, and the phenyl ring. In medicinal chemistry, linker length modulation is a well-established strategy for tuning conformational flexibility, ligand efficiency, and off-target selectivity [2].

Pharmacophore Modeling Linker Optimization Medicinal Chemistry

Linker Chemistry Differentiation: Ketone vs. Amide in Piperidine-Phenylpropanone Scaffolds

1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one contains a ketone linker (C=O) directly attached to the piperidine nitrogen, whereas norfentanyl (CAS 1609-66-1) and related analogs feature an amide linker (N-C=O) [1][2]. The ketone provides a distinct hydrogen-bond acceptor profile and different metabolic liability compared to the amide. While quantitative comparative data for this specific pair are not available, ketone-containing scaffolds generally exhibit altered aqueous solubility, LogP, and plasma stability relative to their amide counterparts [3].

Hydrogen Bonding Metabolic Stability Chemical Probes

Recommended Research and Procurement Applications for 1-(3-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1940266-78-3)


Scaffold for Structure-Activity Relationship (SAR) Exploration of 3-Aminopiperidine-Based Bioactive Molecules

Researchers developing 3-aminopiperidine-derived inhibitors—for example, of chemokine receptor CCR5 or dipeptidyl peptidase IV (DPP-4)—can use this compound as a core scaffold for systematic SAR studies. The 3-aminopiperidine moiety is a privileged motif in patent literature (e.g., EP0436334A1) [1], and the 2-phenylpropan-1-one side chain provides a distinct vector for optimizing linker geometry and substituent effects. Procurement of this precise regioisomer and linker variant ensures that the SAR series remains consistent with the original patent or literature examples.

Chemical Probe for Investigating Ketone-Linker Effects on Target Engagement and Metabolic Stability

For medicinal chemists seeking to differentiate the contributions of ketone versus amide linkers in piperidine-phenylpropanone scaffolds, this compound provides a direct comparator to amide-containing analogs like norfentanyl [2]. The ketone functionality offers a unique hydrogen-bond acceptor profile and distinct metabolic susceptibility, enabling controlled experiments to deconvolute linker contributions to potency, selectivity, and in vitro ADME properties [3].

Intermediate for the Synthesis of Advanced 3-Aminopiperidine Derivatives and Heterocyclic Building Blocks

The presence of both a primary amine and a ketone group makes this compound a versatile synthetic intermediate. The amine can be acylated, alkylated, or protected, while the ketone can undergo reductive amination or serve as a handle for further functionalization. As noted in patent literature (e.g., US5332817), 3-aminopiperidine derivatives are valuable intermediates for preparing substance P antagonists and other nitrogen-containing heterocycles [4]. Procurement of high-purity material (95%+ as specified by commercial vendors) [5] is critical for downstream synthetic applications where impurity profiles can affect yield and product quality.

Reference Standard for Analytical Method Development and Quality Control of Piperidine-Phenylpropanone Libraries

Given the subtle structural variations among piperidine-phenylpropanone analogs, this compound can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods to differentiate between closely related species. Its unique combination of 3-aminopiperidine regioisomerism and 2-phenylpropan-1-one chain length provides a distinct chromatographic and spectroscopic signature, facilitating accurate identification and quantification in complex mixtures or screening libraries.

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